N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N6O3S3 and its molecular weight is 396.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
It is suggested that the compound may interact with its targets in a manner similar to other egfr inhibitors . EGFR inhibitors typically work by binding to the adenosine triphosphate (ATP) binding site of the receptor. This prevents the activation of the receptor and subsequent signal transduction pathways, thereby inhibiting cell proliferation and inducing apoptosis .
Biochemical Pathways
The compound’s interaction with EGFR would affect several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . Inhibition of these pathways can lead to reduced tumor growth and proliferation.
Pharmacokinetics
Similar compounds have been shown to have good admet properties , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action would likely be a reduction in cell proliferation and an increase in apoptosis, particularly in cells that overexpress EGFR . This could potentially lead to a decrease in tumor size and growth rate.
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S3/c1-7-10(25-19-16-7)11(21)15-12-17-18-13(24-12)23-6-9(20)14-5-8-3-2-4-22-8/h2-4H,5-6H2,1H3,(H,14,20)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTAHJYGLIBUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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